molecular formula C27H16FNO7 B4311410 5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4311410
M. Wt: 485.4 g/mol
InChI Key: WBJXADDPQYIAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of spirocyclic tetrones characterized by a fused furo[3,4-c]pyrrole core and an indene-derived spiro system. Its structure includes a 1,3-benzodioxol-5-yl group at position 5 and a 4-fluorophenyl substituent at position 3 (Figure 1).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16FNO7/c28-14-7-5-13(6-8-14)22-20-21(27(36-22)23(30)16-3-1-2-4-17(16)24(27)31)26(33)29(25(20)32)15-9-10-18-19(11-15)35-12-34-18/h1-11,20-22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXADDPQYIAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)C5(C(=O)C6=CC=CC=C6C5=O)OC4C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to its structural features.

Chemical Structure and Properties

The compound features:

  • A benzodioxole moiety.
  • A fluorophenyl group.
  • A tetrone framework.

These structural components are believed to contribute significantly to the compound's reactivity and biological activity. The presence of the tetrone structure allows for potential interactions with various biological targets.

In Vitro Studies

Research has focused on assessing the biological activity of structurally related compounds. For instance:

  • Anticancer Studies :
    • Compounds with spirocyclic structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    • The mechanism of action often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity :
    • Some derivatives have shown significant inhibition of bacterial strains including Staphylococcus aureus and Escherichia coli.
    • The presence of fluorine in the structure is hypothesized to enhance antimicrobial potency through increased lipophilicity.

Structure-Activity Relationship (SAR)

A comparative analysis with similar compounds reveals insights into the structure-activity relationship:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(biphenyl-4-yl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole]Biphenyl group instead of benzodioxoleAnticancer activityLacks fluorine substitution
5-(2-methylphenyl)-1,3-benzodioxoleContains benzodioxole but no spiro structureAntimicrobial propertiesSimpler structure
4-fluorophenyl derivatives of pyrroleSimilar fluorophenyl substitutionVaries widelyDifferent core structure

The unique combination of both benzodioxole and spirocyclic features in this compound may enhance its biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study 1 : A derivative with a similar spirocyclic structure was tested for anticancer properties and showed a significant reduction in cell viability in vitro.
  • Case Study 2 : Another study focused on antimicrobial activity revealed that modifications in the fluorophenyl group significantly affected the compound's efficacy against specific pathogens.

Comparison with Similar Compounds

Key Structural Features :

  • Tetrone System : Four carbonyl groups increase polarity and hydrogen-bonding capacity .
  • Aromatic Substitutents : The benzodioxol and fluorophenyl groups modulate electronic properties and solubility .

Comparison with Similar Compounds

The following table compares structural analogs, highlighting substituent variations, molecular properties, and reported biological or chemical activities:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3: 4-Fluorophenyl
5: 1,3-Benzodioxol-5-yl
Not explicitly provided<sup>*</sup> ~500–520 (estimated) Predicted enhanced metabolic stability and binding affinity due to fluorine and benzodioxol groups
3-(4-Chlorophenyl)-5-(2-methyl-4-nitrophenyl) analog 3: 4-Chlorophenyl
5: 2-Methyl-4-nitrophenyl
C27H17ClN2O7 516.9 Used in non-human studies; nitro group may confer redox activity
5-(2-Bromophenyl)-3-(4-methylphenyl) analog 3: 4-Methylphenyl
5: 2-Bromophenyl
C27H18BrNO5 516.3 Demonstrated utility as a synthetic building block; bromine aids in cross-coupling reactions
3-(3,4-Dimethoxyphenyl)-5-phenyl analog 3: 3,4-Dimethoxyphenyl
5: Phenyl
C28H21NO7 483.5 Methoxy groups improve solubility; explored in anti-inflammatory research
3-(4-Bromophenyl)-5-[3-(trifluoromethyl)phenyl] analog 3: 4-Bromophenyl
5: 3-Trifluoromethylphenyl
Not provided Not provided Trifluoromethyl group enhances lipophilicity and target engagement
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl) analog 3: 4-Methylphenyl
5: 2,4-Dichlorophenyl
C27H17Cl2NO5 506.33 Dichlorophenyl substitution linked to increased cytotoxicity in preliminary studies

<sup></sup> *Molecular formula inferred from analogs: Likely C27H15FNO7 or similar.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., –F, –Cl, –NO2): Enhance binding to electron-rich biological targets (e.g., kinases) but may reduce solubility. Fluorine in the target compound likely improves metabolic stability compared to chlorine in analogs .
  • Benzodioxol vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.